N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-5-4-6-16(9-13)19(22)20-12-15-7-8-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJRGWLWSVBPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide typically involves the reaction of 1,2-dimethylindole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives or benzamides.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide, a comparative analysis with structurally related benzamide and indole derivatives is provided below. Key parameters include synthesis yields, melting points, substituent effects, and functional group contributions.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield and Melting Point: Compounds with electron-withdrawing groups (e.g., nitro in ) often exhibit lower melting points due to reduced crystallinity but higher synthetic yields (e.g., 96% for the nitroindazole derivative) . The imidazolidinone derivative () shows moderate yield (64%) but a high melting point (220–221°C), attributed to hydrogen bonding from the dioxo group .
Functional Group Contributions: The indole core in the target compound distinguishes it from benzamide derivatives with phenyl or imidazolidinone backbones. Indole’s aromaticity and nitrogen atom may enhance binding to biological targets compared to simpler benzamides . The N,O-bidentate group in ’s compound enables metal coordination, a feature absent in the target compound, which lacks a hydroxyl or analogous donor group .
Biological and Chemical Relevance :
- Nitro-containing analogs () are often associated with antimicrobial or anticancer activity due to nitro group redox cycling. The target compound, lacking such groups, may prioritize alternative mechanisms, such as enzyme inhibition via steric or hydrophobic interactions .
- The dimethylindole moiety in the target compound could reduce metabolic degradation compared to unsubstituted indoles, improving pharmacokinetic profiles .
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Molecular Structure
The molecular formula of this compound is . The compound features an indole moiety substituted with a 3-methylbenzamide group, contributing to its unique properties.
IUPAC Name
The IUPAC name for this compound is N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbenzamide.
This compound primarily targets the RCAR/PYR/PYL receptor proteins . These receptors are involved in regulating various physiological processes, particularly those related to plant hormones in agricultural contexts. The interaction with these receptors suggests that the compound may influence pathways regulated by these proteins, potentially affecting growth and development in plants as well as having implications in human health due to the conservation of these pathways across species.
Therapeutic Potential
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines. The specific substitution pattern on the indole ring is believed to enhance its efficacy compared to other compounds in its class.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits growth of cancer cell lines | , |
| Antimicrobial | Effective against specific bacterial strains | , |
| Interaction with RCAR/PYR/PYL | Modulates physiological processes | , |
In Vitro Studies
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .
Comparative Analysis
A comparative analysis with other indole derivatives has shown that this compound exhibits superior biological activity due to its unique structural features. This highlights the importance of structural modifications in enhancing the therapeutic potential of indole derivatives .
Table 2: Comparative Biological Activity of Indole Derivatives
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the indole-methyl substituent in N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide?
- Methodological Answer : The indole-methyl group can be introduced via Pd-catalyzed C–H bond functionalization using directing groups. For example, amides containing 2-amino-2-methyl-1-propanol have been used as directing groups to facilitate regioselective functionalization of aromatic systems . However, challenges include isolating intermediates due to competing side reactions. Alternative routes may involve pre-functionalized indole precursors coupled with 3-methylbenzamide via reductive amination or nucleophilic substitution.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns on the indole and benzamide rings. For example, in related compounds (e.g., N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-methylbenzamide), NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 2.1–2.6 ppm (methyl groups) are critical for assigning substituents . IR spectroscopy can validate amide C=O stretches (~1650 cm⁻¹), while HRMS ensures molecular ion accuracy.
Q. What purification methods are recommended to isolate this compound from reaction byproducts?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for separating polar byproducts. For complex mixtures, HPLC with a C18 column and acetonitrile/water mobile phase resolves structurally similar impurities, as demonstrated in the isolation of ferrocene-containing benzamide derivatives .
Advanced Research Questions
Q. How do directing groups influence the regioselectivity of Pd-catalyzed C–H functionalization in benzamide derivatives?
- Methodological Answer : N,O-bidentate directing groups (e.g., 2-amino-2-methyl-1-propanol) coordinate with Pd(II) to activate specific C–H bonds. In 3-methylbenzamide derivatives, this directs functionalization to the ortho position relative to the amide group. However, competing coordination by indole nitrogen may alter selectivity, requiring optimization of catalyst systems (e.g., Cp*Co(III)/MPAA) to suppress undesired pathways .
Q. What analytical approaches resolve contradictions in reaction yield data for indole-benzamide conjugates?
- Methodological Answer : Triangulate data from multiple techniques:
- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify bottlenecks (e.g., catalyst deactivation).
- Computational modeling : DFT calculations predict thermodynamic favorability of competing pathways (e.g., indole vs. benzamide activation).
- Control experiments : Test reaction scalability and solvent effects (e.g., DMF vs. toluene) to isolate variables affecting yield .
Q. How can impurities like N-(4-(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-3-methylbenzamide be identified and quantified in drug development contexts?
- Methodological Answer : Use LC-MS/MS with a high-resolution Q-TOF detector to differentiate impurities based on mass fragmentation patterns. For quantification, prepare calibration curves using synthetic impurity standards (e.g., 10–500 µg/mL range). Structural confirmation via 2D NMR (COSY, HSQC) ensures unambiguous identification, as applied in tolvaptan impurity profiling .
Q. What role do steric and electronic effects play in the stability of this compound under acidic/basic conditions?
- Methodological Answer : Perform stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC-UV and identify products via HRMS. The methyl groups on the indole ring increase steric hindrance, reducing susceptibility to nucleophilic attack, while the electron-donating benzamide group may stabilize the molecule under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
